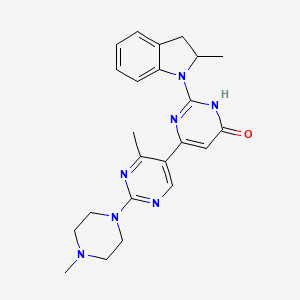
4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(4-methylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of bipyrimidinones. This compound is characterized by its unique structure, which includes an indole moiety, a piperazine ring, and a bipyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Bipyrimidinone Core Construction: The bipyrimidinone core is constructed through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one: shares structural similarities with other bipyrimidinones and indole derivatives.
4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of 4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(4-methylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one lies in its ability to interact with multiple molecular targets and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-15-12-17-6-4-5-7-20(17)30(15)23-26-19(13-21(31)27-23)18-14-24-22(25-16(18)2)29-10-8-28(3)9-11-29/h4-7,13-15H,8-12H2,1-3H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUHESIWASVTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)
![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6025498.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B6025501.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6025506.png)
![2-methyl-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6025507.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)
![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B6025554.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)
![7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025558.png)
![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B6025579.png)
